molecular formula C10H11BF2O3 B2540251 [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid CAS No. 2377605-97-3

[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid

Cat. No.: B2540251
CAS No.: 2377605-97-3
M. Wt: 228
InChI Key: PDBCTMNIDSXOAC-UHFFFAOYSA-N
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Chemical Reactions Analysis

[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used but often include biaryl compounds, phenols, and substituted phenyl derivatives .

Scientific Research Applications

[4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to [4-(Cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid include other arylboronic acids, such as:

  • Phenylboronic acid
  • 4-Fluorophenylboronic acid
  • 4-Methoxyphenylboronic acid

These compounds share the boronic acid functional group but differ in the substituents attached to the phenyl ring. The presence of the cyclopropylmethoxy and difluorophenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2,6-difluorophenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF2O3/c12-8-3-7(16-5-6-1-2-6)4-9(13)10(8)11(14)15/h3-4,6,14-15H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBCTMNIDSXOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)OCC2CC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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